1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a phenylhepta-diyn-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the coupling of 2-methoxynaphthalene with a suitable alkyne precursor under palladium-catalyzed conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (Et3N) at elevated temperatures . The resulting product is then subjected to further functionalization to introduce the phenyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the hepta-diyn chain can be reduced to form alkenes or alkanes.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, alkenes, and substituted naphthalenes.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)benzenesulfonamide
Uniqueness
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol is unique due to its combination of a methoxynaphthalene moiety and a phenylhepta-diyn-ol chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
917894-67-8 |
---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol |
InChI |
InChI=1S/C24H20O2/c1-26-24-18-15-20-12-6-8-14-22(20)23(24)17-16-21(25)13-7-5-11-19-9-3-2-4-10-19/h2-4,6,8-10,12,14-15,18,21,25H,7,13H2,1H3 |
InChI Key |
HHWDHLWLOSCNDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CC(CCC#CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.